molecular formula C22H22N4O3S B2705974 N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941970-54-3

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2705974
CAS No.: 941970-54-3
M. Wt: 422.5
InChI Key: IWMJMPMQVUKLDG-UHFFFAOYSA-N
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Description

“N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a methoxyphenyl group, a thiazole ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the formation of the thiazole ring and the amide group . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the methoxyphenyl group, the thiazole ring, and the amide group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo reactions at the piperazine ring, the methoxyphenyl group, the thiazole ring, or the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of novel heterocyclic compounds, including those derived from N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, demonstrating their potential as analgesic and anti-inflammatory agents due to COX-1/COX-2 inhibitory activities (Abu‐Hashem et al., 2020).

Neuropharmacological Research

  • Serotonin Antagonists : Research on 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a related compound, shows its role as a serotonin antagonist with potential implications in neuropharmacological research (Raghupathi et al., 1991).
  • Central Nervous System Agents : A study on 4-alkyl-1-(o-methoxyphenyl)piperazines, which share structural similarities, reveals insights into their affinity for serotonin receptors and their implications as central nervous system agents (Mokrosz et al., 1994).

Antimicrobial and Antiviral Research

  • Synthesis and Antimicrobial Activities : Research demonstrates the synthesis and evaluation of antimicrobial activities of related piperazine derivatives, providing insights into their potential applications in antimicrobial treatments (Bektaş et al., 2007).
  • Anti-TMV and Antimicrobial Activities : A study on urea and thiourea derivatives of piperazine doped with febuxostat, including compounds related to this compound, shows promising antiviral and antimicrobial activities (Reddy et al., 2013).

Drug Metabolism and Pharmacokinetics

  • Metabolite Identification in Human Liver Microsomes : A study identifying metabolites of a related compound, N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide, in human liver microsomes contributes to understanding drug metabolism and pharmacokinetics (Song et al., 2014).

Antiproliferative Research

  • Antiproliferative Activity Against Human Tumor Cells : Research into N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, structurally related to the target compound, shows significant antiproliferative activity against human tumor-derived cell lines (Al-Soud et al., 2010).
  • Antiproliferative Effect on Human Leukemic Cells : A study indicates the antiproliferative effect of 4-thiazolidinone, pyridine, and piperazine-based conjugates, which are structurally related, on human leukemic cells (Kumar et al., 2014).

Other Applications

  • Tocolytic Activity : Research into the tocolytic activity of related compounds, such as 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide, contributes to the understanding of their potential in obstetric pharmacology (Lucky & Omonkhelin, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a piperazine ring act on the central nervous system . The methoxyphenyl group, the thiazole ring, and the amide group could also potentially interact with biological targets .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in the development of new drugs . Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties.

Properties

IUPAC Name

N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-18-9-5-8-17(14-18)25-10-12-26(13-11-25)21(28)19-15-30-22(23-19)24-20(27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMJMPMQVUKLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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